molecular formula C6H12ClNO3S B2928823 cis-2,6-Dimethylmorpholine-4-sulfonyl chloride CAS No. 727989-87-9

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride

Cat. No.: B2928823
CAS No.: 727989-87-9
M. Wt: 213.68
InChI Key: IOHUKINMPIUAFU-OLQVQODUSA-N
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Description

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S. It is a derivative of morpholine, a six-membered heterocyclic amine containing both nitrogen and oxygen atoms. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of cis-2,6-Dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

cis-2,6-Dimethylmorpholine+Chlorosulfonic acidcis-2,6-Dimethylmorpholine-4-sulfonyl chloride+HCl\text{cis-2,6-Dimethylmorpholine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} cis-2,6-Dimethylmorpholine+Chlorosulfonic acid→cis-2,6-Dimethylmorpholine-4-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with an amine yields a sulfonamide.
  • Reaction with an alcohol yields a sulfonate ester.

Scientific Research Applications

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: It serves as a building block in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical transformations, where it transfers the sulfonyl group to other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A precursor in the synthesis of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride.

    Morpholine-4-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different steric and electronic properties.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 2 and 6 positions of the morpholine ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHUKINMPIUAFU-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727989-87-9
Record name (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride
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